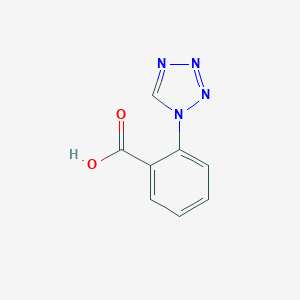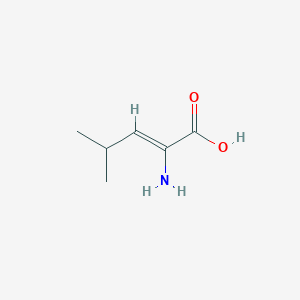
Acide 2-(1H-tétrazol-1-yl)benzoïque
Vue d'ensemble
Description
2-(1H-Tetrazol-1-yl)benzoic acid is an organic compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles. This compound is characterized by the presence of a tetrazole ring attached to a benzoic acid moiety. Tetrazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, material science, and coordination chemistry .
Applications De Recherche Scientifique
2-(1H-Tetrazol-1-yl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antitumor properties.
Medicine: It is investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and coordination ability
Safety and Hazards
Orientations Futures
The future directions for the study of “2-(1H-tetrazol-1-yl)benzoic acid” and similar compounds could involve further exploration of their potential anticancer properties . Additionally, these compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mécanisme D'action
Target of Action
Tetrazole derivatives have been known to interact with various enzymes and receptors in organisms . For instance, some tetrazole compounds have been found to inhibit the fungal enzyme cytochrome P450 .
Mode of Action
It’s known that tetrazole compounds can act as nonclassical bioisosteres of carboxylic acids . This means they can mimic the function of carboxylic acids in biological systems, potentially interacting with biological targets in a similar manner. For instance, some tetrazole compounds inhibit the fungal enzyme cytochrome P450, which is crucial for the biosynthesis of ergosterol, a component of the fungal cell membrane .
Biochemical Pathways
Given the known interactions of tetrazole compounds with enzymes such as cytochrome p450, it’s plausible that this compound could affect pathways involving these enzymes .
Pharmacokinetics
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 2-(1H-tetrazol-1-yl)benzoic acid might have good bioavailability and metabolic stability.
Result of Action
Tetrazole compounds have been associated with a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .
Action Environment
The stability and activity of tetrazole compounds can be influenced by factors such as ph, temperature, and the presence of other substances in the environment .
Analyse Biochimique
Biochemical Properties
2-(1H-tetrazol-1-yl)benzoic acid is often used as a metabolism-resistant isosteric replacement for carboxylic acids in structure-activity relationship (SAR) driven medicinal chemistry . It is resistant to biological degradation, which makes it possible to use 2-(1H-tetrazol-1-yl)benzoic acid as an isosteric substituent of various functional groups in the development of biologically active substances .
Cellular Effects
Compounds with similar structures have shown inhibitory activities against cancer cell lines
Molecular Mechanism
Tetrazoles are known to exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group . This suggests that 2-(1H-tetrazol-1-yl)benzoic acid may interact with biomolecules in a similar way to carboxylic acids.
Metabolic Pathways
Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids , suggesting that 2-(1H-tetrazol-1-yl)benzoic acid may be involved in similar metabolic pathways as carboxylic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-tetrazol-1-yl)benzoic acid typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of 2-cyanobenzoic acid with sodium azide in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of 2-(1H-tetrazol-1-yl)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Tetrazol-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazole derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of substituted tetrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles and other nitrogen-containing heterocycles, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4,6-Trimethylphenyl)tetrazole
- 4-Nitro-2-(1H-tetrazol-1-yl)phenol
- 2-(1H-Tetrazol-1-yl)acetic acid
Uniqueness
2-(1H-Tetrazol-1-yl)benzoic acid is unique due to its combination of a tetrazole ring and a benzoic acid moiety. This structure imparts specific chemical and biological properties, such as enhanced stability and the ability to form coordination complexes with metal ions. Additionally, the compound’s bioisosteric properties make it a valuable tool in medicinal chemistry for the development of new drugs with improved efficacy and safety profiles .
Propriétés
IUPAC Name |
2-(tetrazol-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-3-1-2-4-7(6)12-5-9-10-11-12/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBFPWBHORPKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C=NN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353796 | |
| Record name | 2-(1H-tetrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659021 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
116570-12-8 | |
| Record name | 2-(1H-tetrazol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the tetrazole and benzene rings in 2-(1H-tetrazol-1-yl)benzoic acid?
A1: The tetrazole and benzene rings in 2-(1H-tetrazol-1-yl)benzoic acid are not coplanar. The dihedral angle between these two rings is 52.90 (4) degrees. []
Q2: How are the molecules of 2-(1H-tetrazol-1-yl)benzoic acid arranged in the solid state?
A2: The molecules of 2-(1H-tetrazol-1-yl)benzoic acid are connected by O-H...N and C-H...O hydrogen bonds. These interactions form two-dimensional networks parallel to the xz plane. Additionally, van der Waals interactions exist between these networks. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(BUT-3-EN-1-YL)PHENYL]METHANOL](/img/structure/B49838.png)

![(S)-[(1S,2R,4S,5R)-1-Benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol](/img/structure/B49845.png)
![Imidazo[2,1-b][1,3]benzothiazole-2-carbaldehyde](/img/structure/B49849.png)





![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)

